Cas no 2379560-92-4 (6-Trifluoromethyl-phthalen-1-picle ester)

2379560-92-4 structure

商品名:6-Trifluoromethyl-phthalen-1-picle ester

CAS番号:2379560-92-4

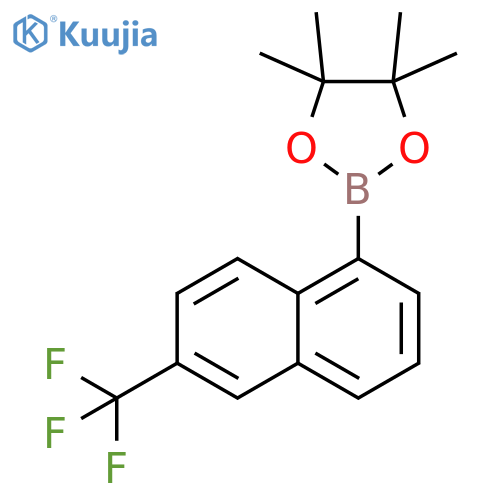

MF:C17H18BF3O2

メガワット:322.129835605621

MDL:MFCD32067021

CID:4778264

6-Trifluoromethyl-phthalen-1-picle ester 化学的及び物理的性質

名前と識別子

-

- 6-Trifluoromethyl-phthalen-1-picle ester

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[6-(trifluoromethyl)-1-naphthalenyl]-

- 6-Trifluoromethyl-naphthalen-1-pinacol ester

-

- MDL: MFCD32067021

- インチ: 1S/C17H18BF3O2/c1-15(2)16(3,4)23-18(22-15)14-7-5-6-11-10-12(17(19,20)21)8-9-13(11)14/h5-10H,1-4H3

- InChIKey: JPOVCKXUUUUTBD-UHFFFAOYSA-N

- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1=C2C(C=C(C(F)(F)F)C=C2)=CC=C1

6-Trifluoromethyl-phthalen-1-picle ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1124950-500mg |

6-Trifluoromethyl-naphthalen-1-pinacol ester |

2379560-92-4 | 95% | 500mg |

$1095 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1124950-500mg |

6-Trifluoromethyl-naphthalen-1-pinacol ester |

2379560-92-4 | 95% | 500mg |

$1125 | 2023-03-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0277P-50mg |

6-Trifluoromethyl-naphthalen-1-pinacol ester |

2379560-92-4 | 97% | 50mg |

1636.72CNY | 2021-05-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1411493-1g |

6-trifluoromethyl-naphthalene-1-boronic acid pinacol ester |

2379560-92-4 | 98% | 1g |

¥16536 | 2023-04-06 | |

| eNovation Chemicals LLC | Y1124950-100mg |

6-Trifluoromethyl-naphthalen-1-pinacol ester |

2379560-92-4 | 95% | 100mg |

$455 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0277P-100mg |

6-Trifluoromethyl-naphthalen-1-pinacol ester |

2379560-92-4 | 97% | 100mg |

¥3480.09 | 2025-01-21 | |

| eNovation Chemicals LLC | Y1124950-250mg |

6-Trifluoromethyl-naphthalen-1-pinacol ester |

2379560-92-4 | 95% | 250mg |

$665 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1124950-500mg |

6-Trifluoromethyl-naphthalen-1-pinacol ester |

2379560-92-4 | 95% | 500mg |

$1095 | 2025-02-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0277P-1g |

6-Trifluoromethyl-naphthalen-1-pinacol ester |

2379560-92-4 | 97% | 1g |

¥13815.43 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0277P-5g |

6-Trifluoromethyl-naphthalen-1-pinacol ester |

2379560-92-4 | 97% | 5g |

¥52288.76 | 2025-01-21 |

6-Trifluoromethyl-phthalen-1-picle ester 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

2379560-92-4 (6-Trifluoromethyl-phthalen-1-picle ester) 関連製品

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2379560-92-4)6-Trifluoromethyl-phthalen-1-picle ester

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/500mg/250mg/100mg/50mg

価格 ($):1731.0/6553.0/1074.0/655.0/436.0/273.0